XLogP3 Lipophilicity: 3-Pyridyl Isomer Is More Polar Than 2-Pyridyl Isomer
The computed octanol-water partition coefficient (XLogP3) for (1-(pyridin-3-yl)piperidin-3-yl)methanol is 1.0, compared to 1.4 for the regioisomeric (1-(pyridin-2-yl)piperidin-3-yl)methanol [1][2]. This 0.4 log-unit difference corresponds to roughly 2.5-fold lower lipophilicity for the 3-pyridyl compound, which can translate into improved aqueous solubility, reduced non-specific protein binding, and altered membrane permeation in cell-based assays [3].
| Evidence Dimension | XLogP3 (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | 1.0 |
| Comparator Or Baseline | (1-(Pyridin-2-yl)piperidin-3-yl)methanol (CAS 916791-11-2): XLogP3 = 1.4 |
| Quantified Difference | ΔXLogP3 = -0.4 (target more polar by ~2.5×) |
| Conditions | Computed by XLogP3 3.0 algorithm, PubChem 2021 release |
Why This Matters
Lower lipophilicity often correlates with better developability profiles (solubility, metabolic stability) and may be decisive when selecting a synthetic intermediate for lead optimization.
- [1] PubChem Computed Properties: (1-(Pyridin-3-yl)piperidin-3-yl)methanol XLogP3 = 1.0. View Source
- [2] PubChem Computed Properties: (1-(Pyridin-2-yl)piperidin-3-yl)methanol XLogP3 = 1.4. View Source
- [3] Meanwell, N. A. (2011). Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. Chemical Research in Toxicology, 24(9), 1420–1456. View Source
